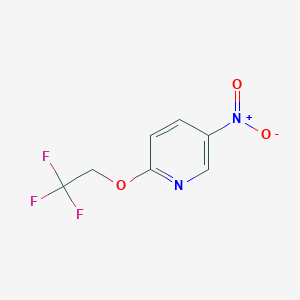
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine: is an organic compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol . This compound is characterized by the presence of a nitro group at the 5-position and a trifluoroethoxy group at the 2-position of the pyridine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-chloro-5-nitropyridine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine can undergo reduction reactions to form the corresponding amine derivative.
Common Reagents and Conditions:
Reduction: Common reducing agents include in the presence of a or .
Substitution: Nucleophilic substitution reactions may involve reagents such as or under anhydrous conditions.
Major Products:
Reduction: The major product of the reduction reaction is .
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
Chemistry:
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
In biological research, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the trifluoroethoxy group can engage in nucleophilic substitution reactions. These properties enable the compound to interact with different molecular targets and pathways, making it versatile in both chemical and biological contexts .
Comparison with Similar Compounds
- 5-Nitro-2-methoxypyridine
- 5-Nitro-2-ethoxypyridine
- 5-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Comparison:
Compared to similar compounds, 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications .
Properties
IUPAC Name |
5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-2-1-5(3-11-6)12(13)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIFPOGCBCXTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2499994.png)
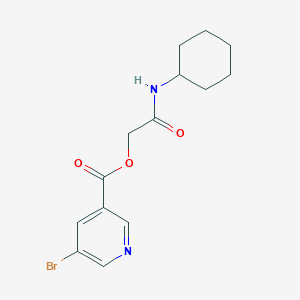
![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)
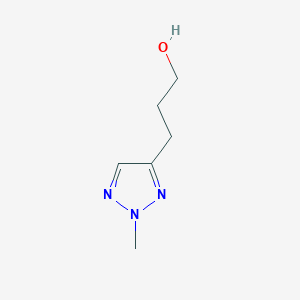
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)
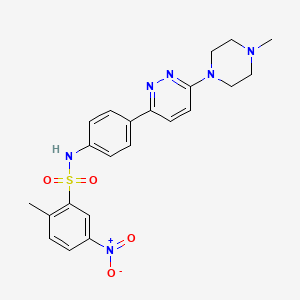
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)
![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2500006.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)
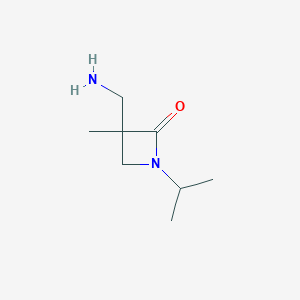
![N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2500013.png)
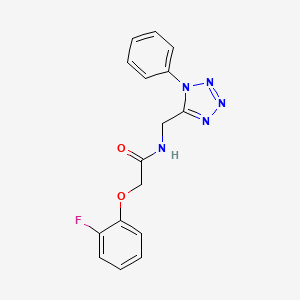
![11-((3-morpholinopropyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2500016.png)
